molecular formula C10H12Cl2N2O2 B153013 tert-Butyl (4,6-dichloropyridin-2-yl)carbamate CAS No. 1017789-38-6

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Cat. No. B153013
M. Wt: 263.12 g/mol
InChI Key: JFCFQIAVAYUUML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through reactions involving tert-butyl groups and carbamate moieties. For instance, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a one-pot, two-step telescoped sequence starting from readily available materials, which included a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involved starting from tert-butyl 4-oxopiperidine-1-carboxylate and subsequent reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups attached to a carbamate moiety. X-ray crystallography is often used to determine the structure, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which revealed the compound's enol form and the axial orientation of the isobutyl side chain .

Chemical Reactions Analysis

The tert-butyl carbamate derivatives participate in various chemical reactions. For example, the Schiff base compounds were synthesized by coupling 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with aromatic aldehydes . Additionally, the nitrile anion cyclization strategy was employed to synthesize N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of tert-butyl carbamate derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives include solubility in polar solvents, thermal stability, and the formation of transparent, flexible films. The inherent viscosities of polyamides derived from tert-butyl groups were found to be in the range of 0.52–2.60 dl g^−1, with high glass transition temperatures and significant weight loss temperatures, indicating their thermal stability . The molecular and crystal structure of these compounds is often stabilized by intramolecular hydrogen bonds, as observed in the X-ray and DFT analyses .

Scientific Research Applications

1. Crystal Structures and Molecular Interactions

The compound tert-Butyl (4,6-dichloropyridin-2-yl)carbamate and its derivatives have been studied for their crystal structures and molecular interactions. For example, Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

2. Synthesis of Organic Compounds

In the field of organic synthesis, tert-Butyl (4,6-dichloropyridin-2-yl)carbamate has been utilized for creating various organic compounds. Scott (2006) reported a two-step synthesis of 3-Aryl-1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ones using this compound, showcasing its utility in creating complex organic structures (Scott, 2006).

3. Photoredox-Catalyzed Reactions

The compound has also been used in photoredox-catalyzed reactions. Wang et al. (2022) described the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination, establishing a new pathway for assembling a range of 3-aminochromones (Wang et al., 2022).

4. Interplay of Strong and Weak Hydrogen Bonds

Das et al. (2016) synthesized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, and analyzed their crystal structures. Their research highlights the interplay of N H⋯O, N H⋯Se, C H⋯O, C H⋯Cl, and C H⋯π hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFQIAVAYUUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650681
Record name tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

CAS RN

1017789-38-6
Record name tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester
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